molecular formula C18H15FN2O2 B4776374 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide

5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide

Cat. No. B4776374
M. Wt: 310.3 g/mol
InChI Key: MGXAWWZARPDKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide, also known as FENI, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FENI belongs to the class of compounds known as isoxazolecarboxamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act through modulation of the endocannabinoid system. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and physiological effects:
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain, as well as improve cognitive function and reduce anxiety-like behaviors. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide also has some limitations, including its relatively low potency and selectivity for the CB1 and CB2 receptors.

Future Directions

There are several potential future directions for research on 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide and to identify potential new therapeutic targets. Finally, there is interest in developing more potent and selective analogs of 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide for use in future research and potential therapeutic applications.

Scientific Research Applications

5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has been studied extensively for its potential as a therapeutic agent in a variety of disease conditions. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. 5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-12-16(21-23-17)18(22)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAWWZARPDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-phenethylisoxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-fluorophenyl)-N-(2-phenylethyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.